molecular formula C6H17Cl2NSi2 B081627 Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- CAS No. 14579-91-0

Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-

Cat. No.: B081627
CAS No.: 14579-91-0
M. Wt: 230.28 g/mol
InChI Key: SXSNZRHGAMVNJE-UHFFFAOYSA-N
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Description

Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- is a silicon-based compound with the molecular formula C6H16Cl2NSi2. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including materials science, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- typically involves the chloromethylation of dimethylsilylamine. This process can be carried out using chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane, often in the presence of a catalyst like zinc chloride or ferric chloride . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation and Reduction: The silicon-nitrogen bond can be oxidized or reduced under specific conditions, leading to different oxidation states of silicon.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce silanols or siloxanes.

Scientific Research Applications

Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- involves the interaction of its silicon and nitrogen atoms with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophiles, leading to the formation of new compounds. The silicon atoms can also participate in coordination chemistry, forming complexes with metal ions and other ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- is unique due to its dual chloromethyl groups, which provide multiple sites for chemical modification. This makes it a versatile building block for synthesizing a wide range of organosilicon compounds with tailored properties for specific applications.

Properties

IUPAC Name

chloro-[[[chloromethyl(dimethyl)silyl]amino]-dimethylsilyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H17Cl2NSi2/c1-10(2,5-7)9-11(3,4)6-8/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSNZRHGAMVNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)N[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065789
Record name Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-
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Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14579-91-0
Record name 1-(Chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethylsilanamine
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Record name Bis(chloromethyldimethylsilanyl)amine
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Record name Silanamine,1-dimethyl-
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Record name Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-
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Record name Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-
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Record name Bis(chloromethyldimethylsilanyl)amine
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Record name Bis(chloromethyldimethylsilanyl)amine
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Q & A

Q1: What is the significance of forming cyclized silyl derivatives in the analysis of β-hydroxyamines?

A1: The formation of six-membered heterocycles upon silylation of β-hydroxyamines with the reagent mixture [] is significant for several reasons. Firstly, it enhances the volatility of these compounds, making them amenable to analysis by gas chromatography. This is crucial as it allows for the separation and identification of different β-hydroxyamines in a mixture. Secondly, the cyclization can lead to characteristic fragmentation patterns during mass spectrometry, providing valuable structural information for identifying the original β-hydroxyamine.

Q2: The abstract mentions the use of a "reagent mixture." Why is a mixture used instead of a single silylating agent?

A2: Utilizing a mixture of 1,3-bis-(chloromethyl)-1,1,3,3-tetramethyldisilazane and chloromethyldimethyl-chlorosilane likely serves several purposes. The combination might offer a broader reactivity profile, effectively silylating various β-hydroxyamines with primary, secondary, tertiary, or even quaternary amine functionalities []. Additionally, the mixture could improve reaction kinetics or selectivity towards the desired cyclized products compared to using a single agent.

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